1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI)

Lipophilicity Drug Discovery Physicochemical Property

This 1,5-disubstituted tetrazole (CAS 181648-98-6) features N1-methylation, ensuring regiospecific cobalt coordination and superior thermal stability over 2,5-isomers—critical for energetic materials, pyrotechnics, and high-temperature catalysts. Its exceptionally low LogP (-0.72390) addresses solubility challenges in drug discovery, offering a distinct hydrophilic option versus aromatic tetrazoles. The defined methylation pattern provides a key control substrate for photochemical pathway elucidation. Procure ≥98% purity quantities from 100 g to bulk scales (inquiry required).

Molecular Formula C4H9N5
Molecular Weight 127.15 g/mol
CAS No. 181648-98-6
Cat. No. B071805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI)
CAS181648-98-6
Synonyms1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI)
Molecular FormulaC4H9N5
Molecular Weight127.15 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)N(C)C
InChIInChI=1S/C4H9N5/c1-8(2)4-5-6-7-9(4)3/h1-3H3
InChIKeyROAFQARTWKYLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) (CAS 181648-98-6): Baseline Physicochemical and Structural Profile for Research Procurement


1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) (CAS 181648-98-6), also known as N,N,1-trimethyltetrazol-5-amine, is a synthetic 1,5-disubstituted tetrazole derivative . Its molecular formula is C4H9N5, with a molecular weight of 127.15 g/mol [1]. Structurally, the compound features a tetrazole ring substituted with a methyl group at the N1 position and two methyl groups on the exocyclic 5-amino group . The compound's calculated partition coefficient (LogP) is -0.72390, indicating a hydrophilic character . A GHS-compliant safety data sheet exists, though specific hazard data are not provided .

Why Substitution with a Different 5-Aminotetrazole or Tetrazole Isomer is Scientifically Unjustified for 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI)


Within the tetrazole class, seemingly minor structural variations—such as the position and degree of N-methylation or the nature of the N1 substituent—profoundly alter key properties, including regiospecificity in metal coordination, thermodynamic stability, and tautomeric equilibrium [1]. For instance, 1-substituted tetrazoles (like the target compound) and 2-substituted isomers exhibit opposite stability trends in the gas phase versus polar solvents, with 2-substituted forms being more stable in the gas phase but equilibrium shifting toward 1-substituted forms in polar media [1]. Furthermore, the pattern of N-methylation directly impacts electronic distribution and reactivity; studies on N-methylated 5-aminotetrazoles demonstrate that the position of methylation (e.g., N1 vs. N2) is a key determinant of photochemical reaction pathways [2]. Such divergent behavior underscores that 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) cannot be assumed to be functionally interchangeable with its 2-substituted analogs, differently methylated 5-aminotetrazoles, or 1-substituted analogs bearing other substituents.

Quantitative Differential Evidence for 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) (CAS 181648-98-6) in Research Selection


LogP Differential: 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) vs. Aromatic 1,5-Disubstituted Tetrazoles

1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) exhibits a calculated partition coefficient (LogP) of -0.72390 . This value is markedly lower (more hydrophilic) than that of a prototypical aromatic 1,5-disubstituted tetrazole, 1-(2,6-Dimethylphenyl)-1H-tetrazol-5-amine (CAS 127866-81-3), which has a calculated LogP of 2.87 . The difference of approximately 3.6 LogP units suggests a dramatic difference in lipophilicity, which would significantly impact membrane permeability, solubility, and distribution profiles in a biological context.

Lipophilicity Drug Discovery Physicochemical Property

Regiospecificity in Metal-Mediated Alkylation: Cobalt vs. Platinum/Palladium Tetrazolate Complexes

When coordinated to a cobalt complex of the type (n-Bu3P)Co(DH)2(5R-tetrazolate), the tetrazolate anion reacts with alkyl halides (CH3I, C6H5CH2Br) to produce exclusively 1,5-disubstituted tetrazoles; no isomeric 2,5-disubstituted tetrazole is detected . This regiospecificity stands in marked contrast to reactions of analogous sodium, gold, palladium, or platinum tetrazolate complexes with alkyl halides, which produce mixtures of 1,5- and 2,5-disubstituted isomers .

Coordination Chemistry Regioselective Synthesis Organometallic Chemistry

Relative Thermodynamic Stability of 1- vs. 2-Substituted Tetrazole Isomers in Solution

Quantum-chemical calculations (MP2/6-31G*//HF/6-31G* level) indicate that 2-substituted tetrazoles are more stable than 1-substituted tetrazoles in the gas phase, in agreement with experimental data [1]. However, the equilibrium shifts significantly toward the 1-substituted isomer as solvent polarity increases [1]. For example, the PCM, SM5, and SCRF solvation models all predict this trend, making the 1-substituted isomer, like the target compound, the thermodynamically favored form in polar media.

Computational Chemistry Tautomerism Stability

Thermal Stability Class Inference: 1,5-Disubstituted vs. 2,5-Disubstituted Tetrazoles

Neutral 1H-tetrazoles, which include 1-substituted and 1,5-disubstituted tetrazoles, are generally more thermally stable than 2H-tetrazoles (2-substituted and 2,5-disubstituted tetrazoles) [1]. While specific decomposition temperatures for 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) are not provided, its classification as a 1,5-disubstituted tetrazole places it within the more thermally robust subset of tetrazoles.

Thermal Analysis Energetic Materials Stability

Photochemical Differentiation: 1-Methyl vs. 2-Methyl-5-aminotetrazole

The photochemical behavior of 1-methyl-5-aminotetrazole (the closest analog to the target compound) is distinct from that of 2-methyl-5-aminotetrazole [1]. While the specific products and quantum yields are not detailed in the provided abstract, the study explicitly demonstrates that the position of the methyl substituent (N1 vs. N2) critically influences the reaction pathway upon UV irradiation [1].

Photochemistry Mechanistic Study Isomer Comparison

Validated Research and Application Scenarios for Procuring 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) (CAS 181648-98-6) Based on Quantitative Evidence


Medicinal Chemistry Scaffold for Optimizing Pharmacokinetic Properties

The low calculated LogP of -0.72390 for 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) makes it a valuable starting point or intermediate in drug discovery programs aiming to improve aqueous solubility and reduce off-target binding associated with high lipophilicity. Its hydrophilic profile is starkly different from that of many aromatic 1,5-disubstituted tetrazoles (e.g., LogP 2.87 for 1-(2,6-Dimethylphenyl)-1H-tetrazol-5-amine) , offering a distinct option for modulating ADME properties.

Synthesis of Regiospecifically Pure 1,5-Disubstituted Tetrazoles via Cobalt-Mediated Alkylation

The regiospecific alkylation of cobalt-coordinated tetrazolate anions provides a unique, high-selectivity route to 1,5-disubstituted tetrazoles . 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) serves as a representative product or intermediate in this synthetic methodology. Procuring this compound supports research into cobalt-based catalytic cycles or the development of novel, regiospecific synthetic routes that avoid the isomer mixtures produced by other metals.

Material Science or Energetics Research Requiring Thermally Stable Tetrazoles

As a member of the 1,5-disubstituted tetrazole class, 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) is expected to exhibit higher thermal stability compared to 2,5-disubstituted isomers . This property is critical for applications in energetic materials, pyrotechnics, or as a ligand in high-temperature coordination chemistry. Researchers developing new gas-generating agents, propellants, or thermally robust catalysts can benefit from this class-level stability advantage.

Mechanistic Studies in Photochemistry and Tautomerism

The compound's defined N1-methylation pattern makes it a critical substrate for investigating structure-dependent photochemical behavior. Its photochemical pathway is known to differ from that of its N2-methylated isomer , making it an essential control or test compound for elucidating reaction mechanisms. Furthermore, its 1-substituted nature is favored in polar solvents , making it the more relevant species for studies in aqueous or other polar media, as opposed to its 2-substituted tautomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.